molecular formula C24H20ClNO5 B4665908 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

Cat. No. B4665908
M. Wt: 437.9 g/mol
InChI Key: GZXCMHIMGYXADG-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules known for their potential pharmacological activities. Similar compounds have been synthesized and studied for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The interest in such molecules arises from their complex structure and the potential for targeted therapeutic applications.

Synthesis Analysis

Synthetic approaches for related compounds often involve multi-step processes, including the formation of intermediate products, such as acetamides, and subsequent reactions to introduce various functional groups (Sunder & Maleraju, 2013). The synthesis may involve condensation, cyclization, and substitution reactions, employing specific reagents and catalysts to achieve the desired structural framework.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography, which reveals non-planar configurations and intermolecular hydrogen bonding patterns that contribute to the molecule's stability and reactivity (Davis & Healy, 2010). Such analyses are crucial for understanding the compound's 3D conformation and its implications for biological activity.

Chemical Reactions and Properties

Compounds within this chemical class participate in various chemical reactions, including silylation, which introduces silicon-containing groups into the molecule, affecting its reactivity and physical properties (Lazareva et al., 2017). These modifications can be exploited to enhance the compound's pharmacological profile or to attach it to other molecular frameworks.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5/c1-13-10-19(21(29-3)11-18(13)25)26-22(27)12-30-20-9-8-16-15-6-4-5-7-17(15)24(28)31-23(16)14(20)2/h4-11H,12H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXCMHIMGYXADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)COC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

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